molecular formula C21H25ClN2O4S B193072 N-Demethyldiltiazem hydrochloride CAS No. 130606-60-9

N-Demethyldiltiazem hydrochloride

Cat. No. B193072
CAS RN: 130606-60-9
M. Wt: 437 g/mol
InChI Key: GIYQYIVUHPJUHS-FDOHDBATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyldiltiazem hydrochloride is an active metabolite of the calcium channel inhibitor diltiazem . It is formed from diltiazem by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . N-Demethyldiltiazem binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins .


Molecular Structure Analysis

The molecular formula of N-Demethyldiltiazem hydrochloride is C21H24N2O4S • HCl . The exact mass is 436.12 and the molecular weight is 436.951 .


Physical And Chemical Properties Analysis

N-Demethyldiltiazem hydrochloride is a solid substance . It is soluble in chloroform and DMSO . The formal name is 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride .

Scientific Research Applications

N-Demethyldiltiazem Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

N-Demethyldiltiazem hydrochloride, also known as N-Desmethyl diltiazem hydrochloride, is an active metabolite of the calcium channel inhibitor diltiazem. It has various applications in scientific research, which can be explored in the following sections:

Pharmacology and Toxicology: N-Demethyldiltiazem hydrochloride is formed from diltiazem by cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7. It binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins, indicating its potential use in pharmacological studies related to calcium channel regulation .

Analytical Chemistry: A stability-indicating reverse-phase HPLC method has been developed for quantitative analysis of diltiazem and its metabolites, including N-Demethyldiltiazem hydrochloride. This method is used for impurity profiling in diltiazem hydrochloride tablets, which is crucial for ensuring the quality and safety of pharmaceutical products .

Biochemistry: In biochemistry research, N-Demethyldiltiazem hydrochloride serves as a reference compound for studying the metabolism of diltiazem. It is used in liquid chromatography-mass spectrometry (LCMS/MS) methods for quantifying diltiazem and its metabolites in human plasma .

Clinical Research: As a metabolite of diltiazem, N-Demethyldiltiazem hydrochloride is involved in clinical research studies focusing on the efficacy and safety of diltiazem as an antianginal and antihypertensive pharmaceutical. Its role in regulating calcium release from intracellular stores in neutrophils is of particular interest .

Material Science: The physicochemical properties of N-Demethyldiltiazem hydrochloride are studied to understand its interactions with other compounds and its solubility characteristics. This information is valuable for developing new drug formulations and delivery systems .

Reference Standards: N-Demethyldiltiazem hydrochloride is also used as a certified reference material in pharmaceutical toxicology for highly accurate and reliable data analysis. It aids in the calibration of analytical instruments and validation of analytical methods .

Safety And Hazards

N-Demethyldiltiazem hydrochloride is not intended for human or veterinary use . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQYIVUHPJUHS-FDOHDBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019739
Record name N-Demethyldiltiazem hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyldiltiazem hydrochloride

CAS RN

130606-60-9
Record name N-Demethyldiltiazem hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyldiltiazem hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLDILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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